

# Trametinib treatment interruption criteria for cardiotoxicity

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## Compound Focus: Trametinib

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## Cardiotoxicity Criteria & Management

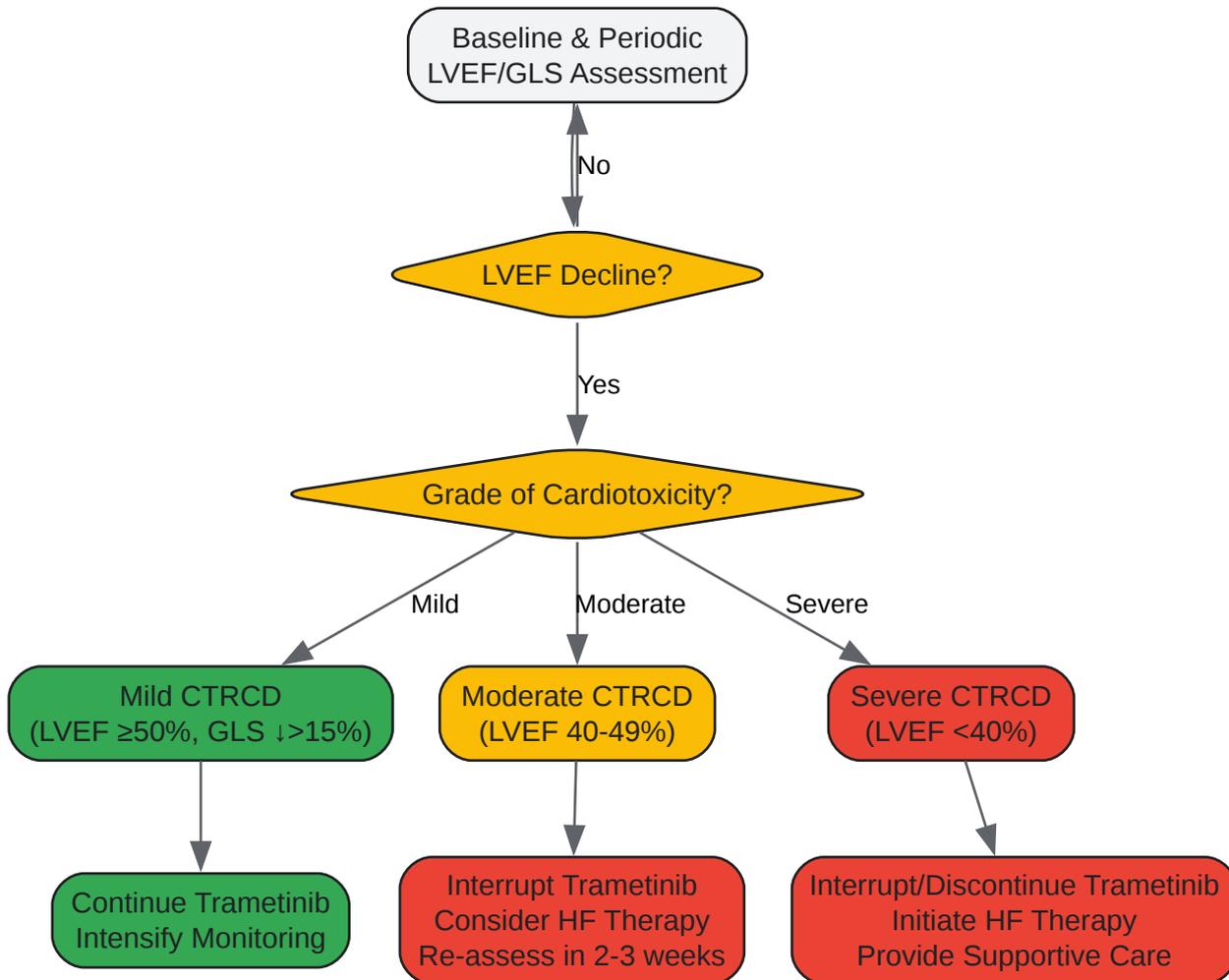
The table below summarizes the definitions for cardiotoxicity and the corresponding recommended management strategies based on contemporary cardio-oncology guidelines [1] [2].

Severity Grade	Definition	Recommended Management
Mild CTRCD	LVEF $\geq$ 50% <b>AND</b> a relative decline in Global Longitudinal Strain (GLS) $>$ <b>15%</b> from baseline [1].	Continue trametinib; intensify monitoring of cardiac function [1].

| **Moderate CTRCD** | LVEF reduced to **40-49%** **AND** either: • An absolute LVEF drop  $\geq$  10%, OR • A relative GLS worsening  $>$  15% [1] [2]. | **Interrupt trametinib** [1] [2]. Consider initiation of heart failure medications (e.g., ACE inhibitors/ARBs, beta-blockers) and re-assess cardiac function after 2-3 weeks [1]. || **Severe CTRCD** | LVEF reduced to  $<$  **40%** [1] [2]. | **Interrupt or discontinue trametinib** [1] [2]. Initiate appropriate heart failure therapy and provide supportive care [1]. |

## Clinical Management Workflow

The following diagram illustrates the decision pathway for managing patients on **trametinib** based on cardiac monitoring results:



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## Key Monitoring Protocol & Considerations

For researchers and clinicians, understanding the established monitoring protocols and clinical context is critical.

- **Recommended Monitoring Protocol:** Clinical guidelines and product characteristics recommend the following monitoring schedule for patients on **trametinib**, particularly when used in combination with a BRAF inhibitor [1]:

- **Baseline:** Perform an echocardiogram to establish LVEF and GLS.
  - **During Treatment:** Repeat echocardiography at 4 weeks, 12 weeks, and then every 3 months thereafter.
  - **High-Risk Patients:** Some evidence suggests that after the first year of treatment, the risk of major cardiotoxicity decreases significantly (92% of events occurred within the first year), which may inform decisions on long-term monitoring frequency [3].
- **Clinical Context and Reversibility**
    - **High Incidence:** Real-world studies report that cardiotoxicity is a common adverse effect, with one study finding **45.9%** of patients developed some form of cancer therapy-related cardiac dysfunction (CTRCD) on BRAF/MEK inhibitor therapy, though the majority (85.7% of cases) were mild [2].
    - **Reversibility:** Cardiotoxicity is often reversible with timely intervention. One large real-world study showed that **79%** of cardiotoxicity cases were reversible following actions such as treatment pauses, dose reduction, or heart failure therapy [3]. Another prospective study confirmed that all observed moderate or severe cases were at least partially reversible [2].
  - **Risk Factors**
    - **Atrial Fibrillation:** A history of atrial fibrillation has been identified as a significant risk factor for major cardiotoxicity (odds ratio of 13.67) [3].
    - **Other Factors:** A baseline elevation in **N-terminal pro-B-type natriuretic peptide (NT-proBNP)** may also be associated with an increased risk of developing CTRCD [2].

## A Note on Other Toxicities

While this guide focuses on cardiotoxicity, it is important for clinical management and trial design to be aware that **pyrexia (fever)** is another very common adverse event, particularly with the dabrafenib and **trametinib** combination, occurring in over 50% of patients [4]. Management of pyrexia typically involves treatment interruption and the use of antipyretics or corticosteroids, following a separate specific algorithm.

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## References

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